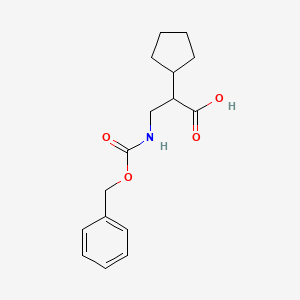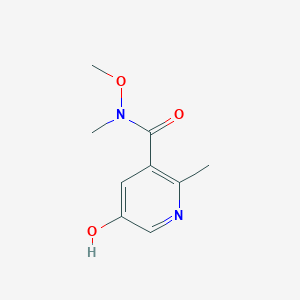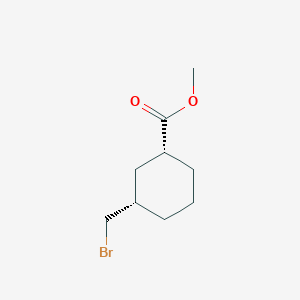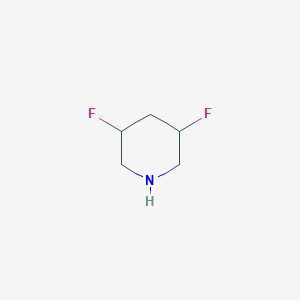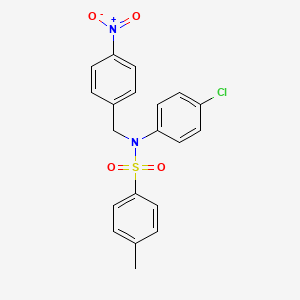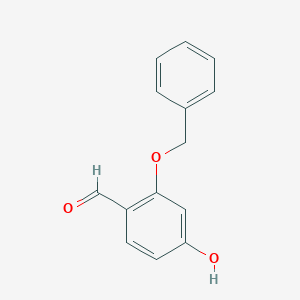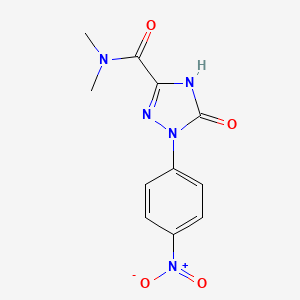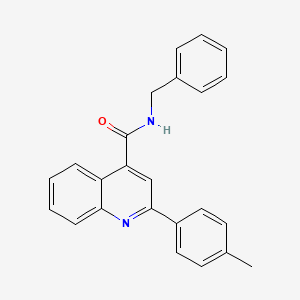
N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with benzylamine and p-toluidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or p-tolyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: N-Benzyl-2-(p-tolyl)quinoline-4-amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to the disruption of protein synthesis and antimalarial activity. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways .
Comparison with Similar Compounds
N-Benzyl-2-(p-tolyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline-3-carboxamide: Known for its potential as a cholesteryl ester transfer protein inhibitor.
2-Phenylquinoline-4-carboxamide: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H20N2O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O/c1-17-11-13-19(14-12-17)23-15-21(20-9-5-6-10-22(20)26-23)24(27)25-16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) |
InChI Key |
RDACGBLQBNSBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


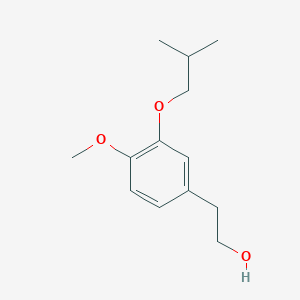
![2-(Piperidin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12995015.png)
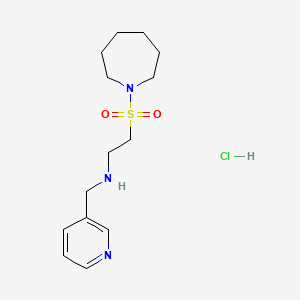
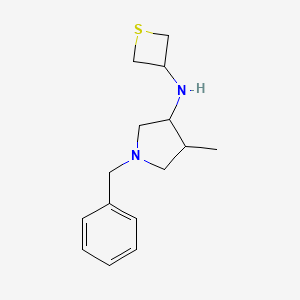
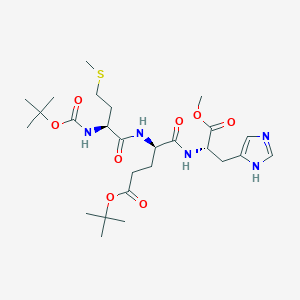
![2-Oxa-7-azaspiro[4.4]nonan-4-ol](/img/structure/B12995035.png)
